A Comprehensive Technical Guide to the Structural Elucidation of N-(2-methylbenzyl)propan-1-amine
A Comprehensive Technical Guide to the Structural Elucidation of N-(2-methylbenzyl)propan-1-amine
Abstract
The definitive structural elucidation of novel or synthesized chemical entities is a cornerstone of modern chemical research and pharmaceutical development. This guide provides a comprehensive, multi-faceted analytical workflow for the unambiguous structural confirmation of N-(2-methylbenzyl)propan-1-amine, a secondary amine featuring both aromatic and aliphatic moieties. We move beyond a simple recitation of techniques, instead detailing the strategic rationale behind a synergistic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is presented as a self-validating system, where the orthogonal data streams converge to provide an undeniable structural proof. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for small molecule characterization.
Introduction
The Target Molecule: N-(2-methylbenzyl)propan-1-amine
N-(2-methylbenzyl)propan-1-amine is a secondary amine with the molecular formula C₁₁H₁₇N. Its structure comprises a propylamino group attached to a benzyl group, which is further substituted with a methyl group at the ortho- (C2) position of the aromatic ring. This specific arrangement of functional groups presents a unique analytical challenge, requiring precise methodologies to confirm not only the core structure but also the specific isomerism of the methyl substitution on the phenyl ring.
The Imperative of Structural Verification
In any scientific endeavor, particularly within the regulated environment of drug development, absolute certainty of a molecule's structure is non-negotiable. Unambiguous structural characterization is critical for:
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Confirming Synthetic Success: Validating that the intended molecule was produced.
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Isomer Control: Differentiating the target molecule from potential isomers (e.g., N-(3-methylbenzyl)- or N-(4-methylbenzyl)propan-1-amine) which may have vastly different pharmacological or toxicological profiles.
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Purity Assessment: Ensuring the absence of structurally related impurities that could confound experimental results.
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Intellectual Property and Regulatory Submission: Providing the definitive proof of structure required for patents and regulatory filings.
The Analytical Strategy: A Triad of Spectroscopic Techniques
A robust elucidation strategy relies on the convergence of data from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating workflow. Our approach is hierarchical, beginning with confirmation of mass and elemental formula, followed by functional group identification, and culminating in a detailed atomic connectivity map.
Caption: High-level workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Rationale and Experimental Objective
The first step in any structural elucidation is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its molecular formula. This experiment serves as the foundational check of the molecule's identity.
Predicted Data & Fragmentation Analysis
For N-(2-methylbenzyl)propan-1-amine (C₁₁H₁₇N), the expected monoisotopic mass is 163.1361 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), we anticipate observing the protonated molecular ion [M+H]⁺.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (m/z) | Interpretation |
|---|
| [M+H]⁺ | 164.1434 | Protonated Molecular Ion |
Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation. For benzylamines, a characteristic fragmentation pathway is the cleavage of the C-N bond, leading to the formation of a stable benzyl-type cation.[1][2] Another common pathway in amines is alpha-cleavage adjacent to the nitrogen atom.[3]
Caption: Primary fragmentation pathways of protonated N-(2-methylbenzyl)propan-1-amine.
Detailed Experimental Protocol (HRMS)
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Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water containing 0.1% formic acid.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an ESI source.
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Ionization Mode: Positive ion mode.
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Data Acquisition (Full Scan): Acquire data over a mass range of m/z 50-500 to observe the protonated molecular ion.
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Data Acquisition (MS/MS): Isolate the [M+H]⁺ ion (m/z 164.14) in the quadrupole and subject it to collision-induced dissociation (CID) with nitrogen gas. Acquire the resulting fragment ion spectrum.
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Data Analysis: Confirm the measured exact mass of the parent ion is within 5 ppm of the calculated mass for C₁₁H₁₈N⁺. Analyze the MS/MS spectrum to identify key fragments, such as the methylbenzyl cation at m/z 105.07.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Rationale and Experimental Objective
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[4] For N-(2-methylbenzyl)propan-1-amine, the key objective is to confirm the presence of the secondary amine (N-H), aromatic C-H, and aliphatic C-H bonds, which are highly characteristic. The presence of a single N-H stretching band is a definitive marker for a secondary amine.[5][6][7]
Predicted Spectral Data
Table 2: Predicted Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3310 | N-H Stretch | Secondary Amine[5][7] |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1605, ~1495 | C=C Stretch | Aromatic Ring |
| 910 - 665 | N-H Wag | Secondary Amine[5][7] |
| ~750 | C-H Bend | Ortho-disubstituted Ring|
Detailed Experimental Protocol (FTIR-ATR)
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Sample Preparation: No extensive preparation is needed. Place a single drop of the neat liquid sample (or a small amount of solid powder) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument software.
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Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Analysis: Process the resulting spectrum to identify the key absorption bands corresponding to the functional groups listed in Table 2. The presence of a single, sharp peak around 3320 cm⁻¹ is strong evidence for the secondary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Rationale and Experimental Objective
NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework and establishing unambiguous atomic connectivity. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon atom can be assigned, and their relationships to one another can be determined, confirming the exact isomeric structure.
Predicted Spectral Data
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (4H) | 7.10 - 7.30 | Multiplet | 4H |
| Benzylic CH₂ | ~3.80 | Singlet | 2H |
| N-CH₂ (propyl) | ~2.65 | Triplet | 2H |
| Ar-CH₃ | ~2.35 | Singlet | 3H |
| Propyl-CH₂ | ~1.60 | Sextet | 2H |
| N-H | 1.0 - 2.0 (variable) | Broad Singlet | 1H |
| Propyl-CH₃ | ~0.95 | Triplet | 3H |
Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary, C-CH₂) | ~138.5 |
| Aromatic C (quaternary, C-CH₃) | ~136.0 |
| Aromatic CH (x4) | 126.0 - 130.5 |
| Benzylic CH₂ | ~51.5 |
| N-CH₂ (propyl) | ~50.0 |
| Propyl-CH₂ | ~23.0 |
| Ar-CH₃ | ~19.0 |
| Propyl-CH₃ | ~11.5 |
2D NMR for Unambiguous Connectivity
While 1D NMR provides the list of ingredients, 2D NMR provides the assembly instructions.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which will clearly show the connectivity of the -CH₂-CH₂-CH₃ spin system in the propyl group.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon atom, confirming the assignments made in Tables 3 and 4.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the connectivity of molecular fragments.
Detailed Experimental Protocol (NMR)
-
Sample Preparation: Dissolve ~15-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Confirm chemical shifts, integrations, and multiplicities. Perform a D₂O exchange experiment by adding a drop of D₂O, shaking, and re-acquiring the spectrum to confirm the disappearance of the N-H signal.[3]
-
¹³C{¹H} NMR: Acquire a standard proton-decoupled carbon spectrum.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra.
-
Data Analysis:
-
Use the HSQC to link proton and carbon assignments.
-
Use the COSY to trace the propyl chain connectivity.
-
Critically, use the HMBC to find correlations from the benzylic CH₂ protons (~3.80 ppm) to the propyl N-CH₂ carbon (~50.0 ppm) and to the aromatic quaternary carbon (~138.5 ppm). This definitively links the three core fragments of the molecule.
-
Data Synthesis and Final Structure Confirmation
The power of this analytical strategy lies in the convergence of all data points.
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HRMS confirms the elemental formula is C₁₁H₁₇N.
-
FTIR confirms the presence of a secondary amine, an aromatic ring, and aliphatic chains.
-
¹H and ¹³C NMR provide the precise count and chemical environment of each proton and carbon, consistent with the proposed structure.
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COSY confirms the n-propyl fragment.
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HMBC provides the irrefutable links between the 2-methylbenzyl group and the propylamino group, locking the structure in place and ruling out other isomers.
The collective evidence from these orthogonal techniques provides an exceptionally high degree of confidence, leading to the unambiguous structural elucidation of N-(2-methylbenzyl)propan-1-amine.
Conclusion
The structural elucidation of N-(2-methylbenzyl)propan-1-amine is achieved through a systematic and integrated analytical approach. By strategically combining the macro-level information from mass spectrometry and infrared spectroscopy with the micro-level, detailed connectivity map from NMR spectroscopy, a complete and unambiguous assignment of its chemical structure is accomplished. The experimental protocols and interpretive logic presented in this guide provide a robust and self-validating framework for the characterization of this and similar molecules, a critical and foundational step in any chemical or pharmaceutical research pipeline.
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